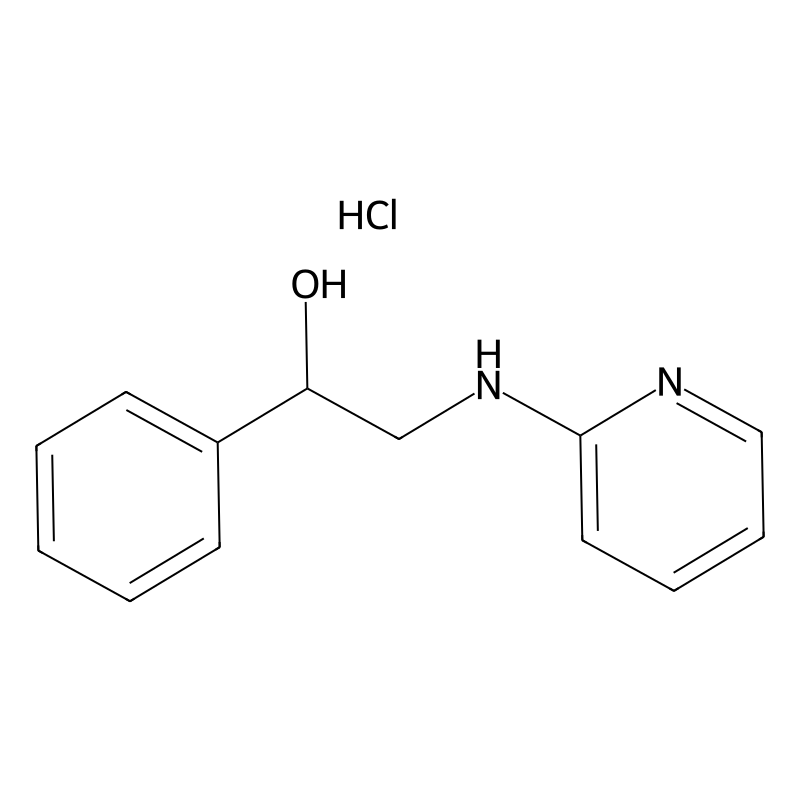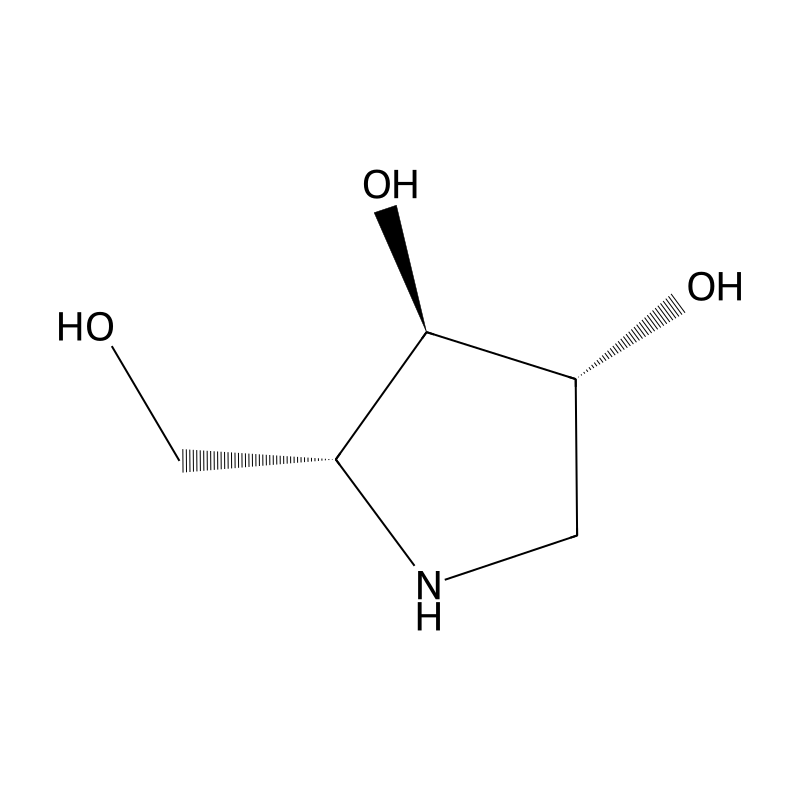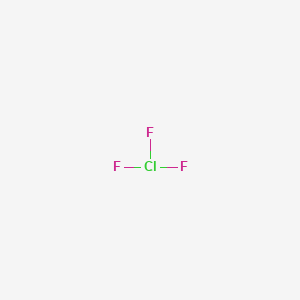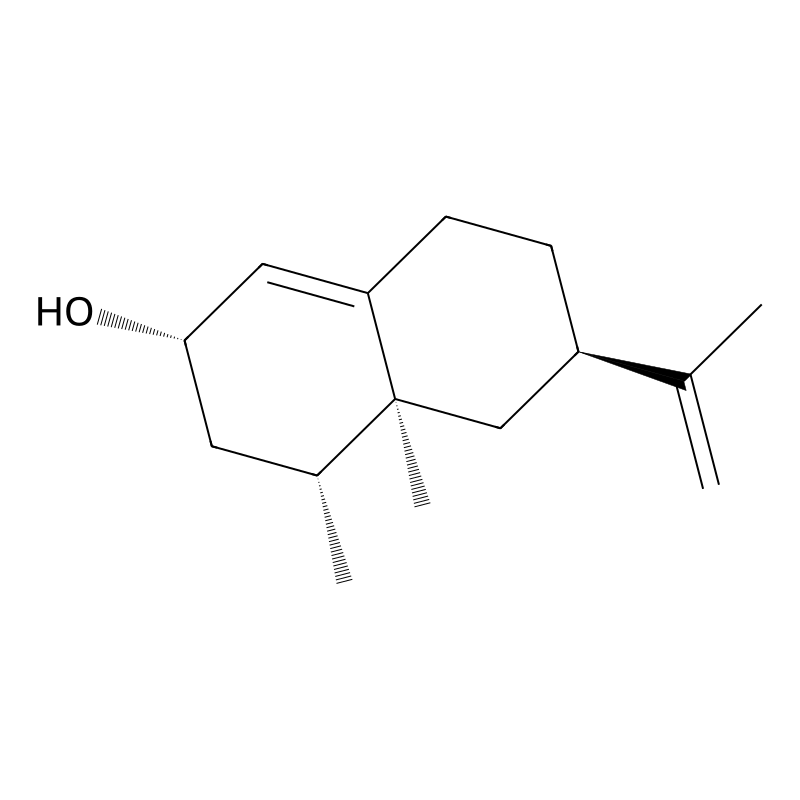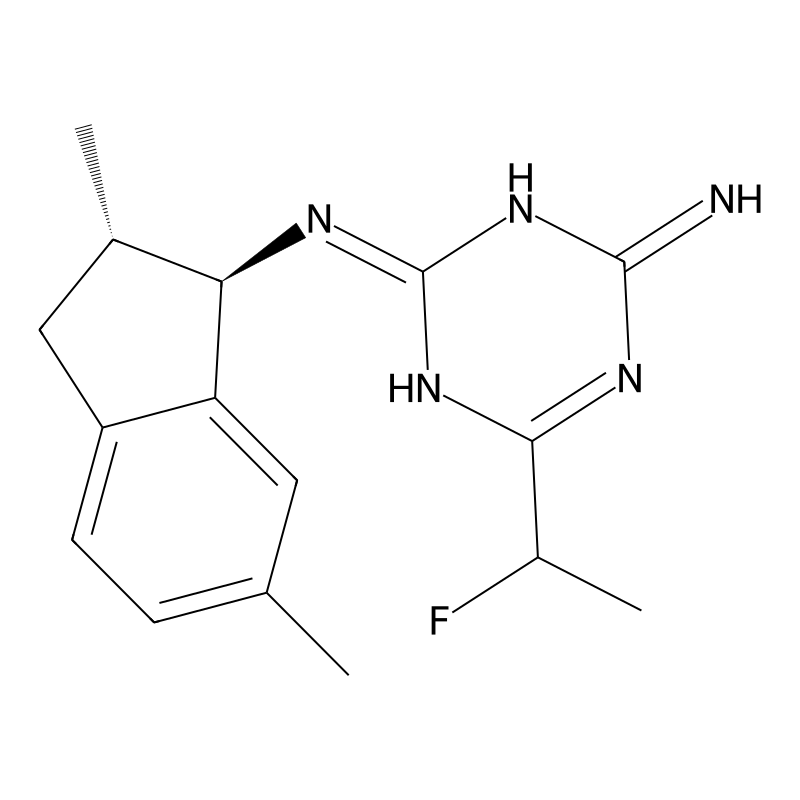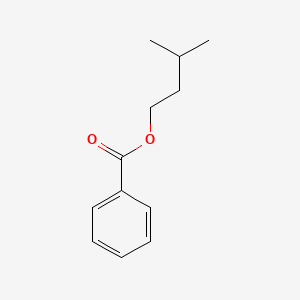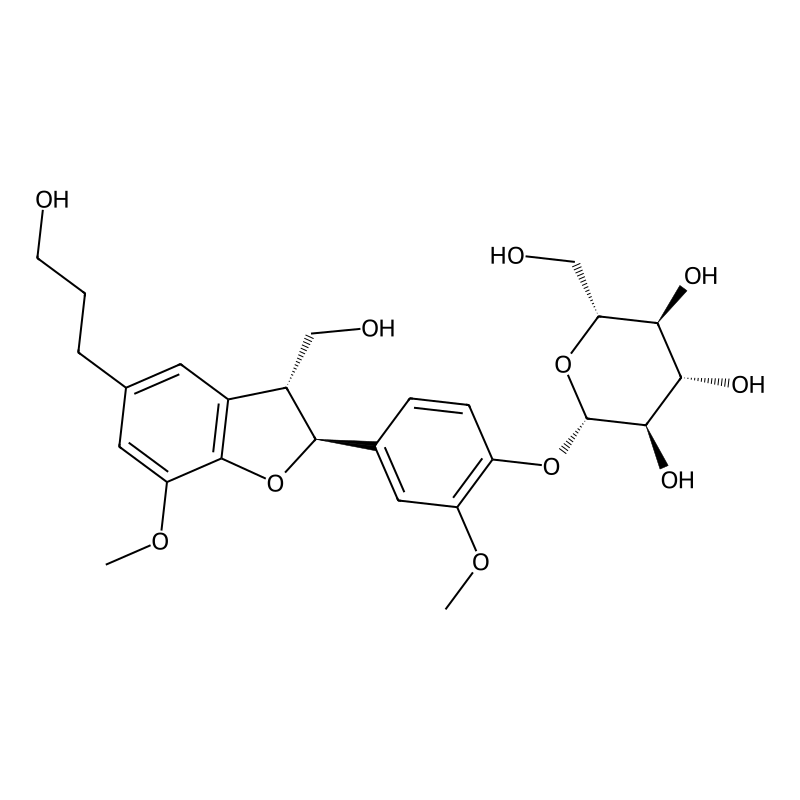1-Butanol
C4H10O
CH3(CH2)3OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C4H10O
CH3(CH2)3OH
Molecular Weight
InChI
InChI Key
SMILES
Solubility
For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page.
In water, 68 g/L at 25 °C
In water, 6.32X10+4 mg/L at 25 °C
Miscible with many organic solvents
Very soluble in acetone; miscible with ethanol and ethyl ether
> 10% in benzene
63.2 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 7.7
miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water
9%
Synonyms
Canonical SMILES
Biofuel Production
One of the most actively researched areas for 1-butanol is its potential as a biofuel. It has several advantages over ethanol, a more common biofuel, including:
- Higher energy density: 1-Butanol has a higher energy density than ethanol, meaning it can store more energy per unit volume [].
- Lower water solubility: Unlike ethanol, which readily mixes with water, 1-butanol has lower water solubility, making it easier to transport and store.
- Compatibility with existing infrastructure: 1-butanol can be blended with gasoline and used in existing engines without significant modifications.
Research efforts are focused on developing efficient and sustainable methods for producing 1-Butanol from renewable resources such as biomass. This involves exploring different biological and chemical techniques to improve the yield and cost-effectiveness of production [, ].
Chemical Intermediate
-Butanol is also a valuable intermediate in the production of various chemicals. It serves as a starting material for synthesizing:
- Plasticizers: These are additives that increase the flexibility and elasticity of plastics [].
- Paints and coatings: 1-Butanol is used in the production of solvents and esters, which are components of paints and coatings.
- Fragrances and flavors: 1-Butanol is a precursor to various esters used in fragrances and flavors [].
Research in this area focuses on developing new catalytic processes for the efficient conversion of 1-Butanol into valuable chemical products.
Other Research Applications
-Butanol is also used in various other scientific research applications, including:
- Studying biological processes: Researchers use 1-butanol to investigate various biological processes, such as membrane transport and protein-ligand interactions.
- Developing new materials: 1-Butanol is being explored for the development of new materials, such as bio-based polymers and fuels.
1-Butanol, also known as butan-1-ol, is a primary alcohol with the chemical formula C₄H₁₀O. It features a linear structure, making it distinct from its isomers, which include isobutanol, butan-2-ol, and tert-butanol. 1-Butanol is a colorless liquid with a characteristic odor reminiscent of alcohol. It is soluble in water and serves various roles in both industrial and consumer products. Naturally, 1-butanol is produced during the fermentation of sugars and is found in several alcoholic beverages, including beer and wine .
1-Butanol is a flammable liquid with a moderate toxicity.
- Toxicity:
- Oral LD₅₀ (rat): 790 mg/kg (LD₅₀ refers to the median lethal dose, the amount of a substance that causes death in 50% of a test population)
- Dermal LD₅₀ (rabbit): 3400 mg/kg
- Exposure to 1-butanol vapors can cause irritation of the eyes, nose, and throat.
- Flammability:
- 1-Butanol has a flash point of 35 °C, indicating it can easily ignite near heat sources.
- The lower flammability limit is 1.4% and the upper flammability limit is 11.3% in air by volume. This means that within this concentration range, 1-butanol vapors can form explosive mixtures with air.
- Reaction with Sodium Metal: When 1-butanol reacts with sodium metal, sodium butoxide and hydrogen gas are produced:
- Bromination: In the presence of bromine, 1-butanol can undergo bromination to form bromoalkanes.
- Dehydration: Under acidic conditions and heat, 1-butanol can dehydrate to yield butene:
These reactions highlight the compound's reactivity and versatility in organic synthesis .
1-Butanol exhibits biological activity similar to ethanol, influencing central nervous system functions. It is metabolized into butyric acid through a series of enzymatic reactions involving alcohol dehydrogenase and aldehyde dehydrogenase. This metabolic pathway allows for complete oxidation to carbon dioxide and water. While it is generally safe at low concentrations, high levels can lead to respiratory irritation and other health concerns .
The primary methods for synthesizing 1-butanol include:
- Hydroformylation Process: This method involves the reaction of propene with carbon monoxide and hydrogen to produce butyraldehyde, which is subsequently hydrogenated to yield 1-butanol. Catalysts such as cobalt or rhodium are typically employed .
- Reppe Reaction: Propylene reacts with carbon monoxide and water under specific conditions to form butanol.
- Fermentation: Historically, Clostridium acetobutylicum was used for industrial fermentation processes to produce butanol from biomass. Recent studies have identified other microorganisms capable of similar production .
1-Butanol finds extensive applications across various industries:
- Solvent: It serves as a solvent in paints, coatings, and adhesives due to its ability to dissolve a wide range of substances.
- Flavoring Agent: In the food industry, it is used as an artificial flavoring agent in products like ice cream, baked goods, and beverages.
- Fuel Additive: As a bioalcohol, it shows promise as an alternative fuel or fuel additive due to its higher energy content compared to ethanol .
Research indicates that 1-butanol interacts with various biological systems. Its effects on neuronal activity have been studied in relation to its potential use as a neuroprotective agent. Additionally, its metabolic pathways suggest interactions with other alcohols and fatty acids during digestion and metabolism .
Several compounds share structural similarities with 1-butanol. Here are key comparisons:
| Compound | Formula | Unique Features |
|---|---|---|
| Isobutanol | C₄H₁₀O | Branched structure; used as an octane booster in fuels. |
| Butan-2-ol | C₄H₁₀O | Secondary alcohol; used in organic synthesis. |
| Tert-butanol | C₄H₁₀O | Tertiary alcohol; commonly used as a solvent and in chemical synthesis. |
While all these compounds are alcohols with similar molecular formulas, their structural differences lead to varying physical properties and reactivities. For instance, the branched structure of isobutanol results in different boiling points compared to the straight-chain structure of 1-butanol .
Physical Description
Liquid; Water or Solvent Wet Solid
Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid/vinous odour
Colorless liquid with a strong, characteristic, mildly alcoholic odor.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
117.6 °C
117 °C
243 °F
Flash Point
37 °C
98 °F, 37 °C (closed cup)
Flash point: 28.89 degrees C, closed cup
29 °C c.c.
84 °F
Heavy Atom Count
Taste
Dry, burning taste
5.00X10-1 ppm (taste detection in water, gas chromatically pure)
Vapor Density
Relative vapor density (air = 1): 2.6
Density
0.8098 at 20 °C/4 °C
PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1)
Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F
Relative density (water = 1): 0.81
0.807-0.809
0.81
LogP
0.88 (LogP)
0.88
log Kow = 0.88
0.9
Odor
Odor similar to amyl alcohol
Rancid, sweet
Strong characteristic, mildly alcoholic odo
Odor Threshold
Odor Threshold High: 11.0 [mmHg]
Detection odor threshold from AIHA (mean = 1.2 ppm)
Water odor threshold: 7.1 mg/L. Air odor threshold: 0.83 ppm. Odor safety class: B. B= odor safety factor 26-550. 50-90% of distracted persons perceive warning of TLV.
2.50 ppm (detection in water, chemically pure)
2.77 ppm (detection in air, chemically pure)
2.88 ppm (detection in air, chemically pure)
For more Odor Threshold (Complete) data for N-BUTYL ALCOHOL (14 total), please visit the HSDB record page.
Decomposition
Melting Point
-88.6 °C
-89.8 °C
-90 °C
-129 °F
UNII
GHS Hazard Statements
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Use and Manufacturing
Mechanism of Action
n-Butanol has been proposed as an alternative biofuel to ethanol, and several industrially used microbes, including Escherichia coli, have been engineered to produce it. Unfortunately, n-butanol is more toxic than ethanol to these organisms. To understand the basis for its toxicity, cell-wide studies were conducted at the transcript, protein, and metabolite levels to obtain a global view of the n-butanol stress response. Analysis of the data indicates that n-butanol stress has components common to other stress responses, including perturbation of respiratory functions (nuo and cyo operons), oxidative stress (sodA, sodC, and yqhD), heat shock and cell envelope stress (rpoE, clpB, htpG, cpxR, and cpxP), and metabolite transport and biosynthesis (malE and opp operon). Assays using fluorescent dyes indicated a large increase in reactive oxygen species during n-butanol stress, confirming observations from the microarray and proteomics measurements. Mutant strains with mutations in several genes whose products changed most dramatically during n-butanol stress were examined for increased sensitivity to n-butanol. Results from these analyses allowed identification of key genes that were recruited to alleviate oxidative stress, protein misfolding, and other causes of growth defects. Cellular engineering based on these cues may assist in developing a high-titer, n-butanol-producing host.
The effects of n-butyl and t-butyl alcohol on the respiration of electrically stimulated and unstimulated slices of rat brain cortical tissue were studied. n-Butyl alcohol, at a concn of 9 mM, and t-butyl alcohol, at a concn of 41 mM, reduced the respiration of stimulated tissue by about 11.5%, and depressed respiration of unstimulated tissue. It is concluded that the alcohols ... act primarily by interfering with mechanisms closely related to the excitation cycle in conducting membranes.
Vapor Pressure
7.0 [mmHg]
7.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.58
15.51 mmHg
6 mmHg
Pictograms



Flammable;Corrosive;Irritant
Other CAS
35296-72-1
Absorption Distribution and Excretion
Twelve subjects were exposed to 300 or 600 mg/cu M of n-butyl alcohol in inspired air during rest and during exercise on a bicycle ergometer. Exposure lasted 2 hr. The results were puzzling in view of the high blood/air partition coefficient for butyl alcohol. The arterial blood concentration was low. The concentration in the last part of the expired air, i.e., the ""alveolar'' concentration, was low. The quotient of ""alveolar'' concentration X 100/inspired concentration was low in relation to the low percentage uptake. However the high solubility of butyl alcohol in water may explain the results. Butyl alcohol was probably partially taken up in the water of the dead space mucous membranes during inspiration. It was then partially released from the membranes. Therefore the concentration of butyl alcohol in the last part of expiration was probably not the same as the concentration in the alveolar air.
Volunteers exposed to n-butanol for 2 hr at air concn of 100 and 200 ppm developed blood concn that never exceeded 1.0 mg/L, whether at rest or during excercise. Exposure to an air concn of 50 ppm for 2 hr resulted in blood levels less than 0.08 mg/l.
In rats, n-butanol is extensively metabolized; within 24 hr of a single oral dose, 83% had been converted to carbon dioxide, 4% excreted in the urine and 12% remained in the body.
For more Absorption, Distribution and Excretion (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
Metabolism Metabolites
n-Butyl Alcohol may be formed by hydrolysis of butyl acetate in the blood, but is rapidly oxidized.
BA is readily absorbed through the skin, intestinal tract, and lungs and is eliminated after metabolism primarily by alcohol and aldehyde dehydrogenases. ...
In rats, n-butanol is extensively metabolized; within 24 hr of a single oral dose, 83% had been converted to carbon dioxide.
For more Metabolism/Metabolites (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
Butanol has known human metabolites that include (2S,3S,4S,5R)-6-Butoxy-3,4,5-trihydroxyoxane-2-carboxylic acid.
Wikipedia
Butyl alcohol
1-Butanol
Decabromodiphenyl_ethe
Use Classification
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Denaturant; Solvent
SOLVENTS
Methods of Manufacturing
n-Butyl alcohol is obtained by fermentation of glycerol, mannite, starches, and sugars in general, using Bacillus butylicus sometimes synergized by presence of Clostridium acetobutyricum, synthetically, from acetylene.
Manufacture from ethylene oxide and triethylaluminum; ... by oxidation of tributylborane. ... Manufacture by carbohydrate fermentation, by hydrogenation of butyraldehyde, from crotonaldehyde.
Ethyl alcohol may be converted directly to 1-butanol at 325 °C and 13 MPa (128 atm) over magnesium oxide/copper oxide. A mixture of butanol, hexyl and octyl alcohols, acetaldehyde, butyraldehyde, and crontonaldehyde is obtained when ethanol and hydrogen are passed over magnesium oxide at 200 °C and 10 MPa (99 atm). Butyl bromide can be hydrolyzed at 130-180 °C at 350-700 kPa (3.5-6.9 atm) to give a mixture of butanol and dibutyl ether; the dibutyl ether can be converted to 81% butanol by heating with 48% aq hydrobromic acid in an autoclave at 150 °C. An 82% yield of 1-butanol can be obtained from a low temp reduction of n-butyraldehyde with sodium borohydride. At 200-300 °C and 10 MPa (99 atm), furan has been reduced in the presence of copper chromite-barium chromite catalyst to butanol in 70% yields.
For more Methods of Manufacturing (Complete) data for N-BUTYL ALCOHOL (7 total), please visit the HSDB record page.
General Manufacturing Information
Plastics Material and Resin Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Furniture and Related Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
1-Butanol: ACTIVE
Analytic Laboratory Methods
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 8 ug/L.
Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: n-butyl alcohol; Matrix: various; Detection Limit: not provided.
Method: NIOSH 1401, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: n-butyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
For more Analytic Laboratory Methods (Complete) data for N-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
Clinical Laboratory Methods
Interactions
The activity of partially purified human erythrocyte acid phosphatase (eapase) was enhanced 4-fold by n-butanol. The extent of human prostatic acid phosphatase (papase) activation by n-propanol was lower than that of eapase. Eapase & papase activation by aliphatic alcohols, including n-butanol was noncompetitive.
Potentiates bactericidal effects of alcohol, ethyl & alcohol, propyl.
Pretreatment with n-butanol (10 mmol/kg i.p.) 30 minutes before alloxan (100 mg/kg) protects mice from the permanent hyperglycemic effects (measured at 72 hours) of the diabetogenic agent. This dose of n-butanol caused an elevation of serum glucose at 30 minutes, the time of alloxan administration. Since glucose administration can protect animals from alloxan, the possibility that alcohol-induced hyperglycemia protected mice from alloxan was investigated. Mannoheptulose, an antagonist of glucose action at the pancreatic beta-cell, when given 24 minutes after n-butanol and 6 minutes before alloxan, eliminated the alcohol-induced protection. Fasted mice did not exhibit n-butanol-induced hyperglycemia at 30 minutes and alloxan given at that time produced diabetes. No protection was observed in fed animals when n-butanol was given 5 minutes before alloxan. The high serum levels of butanol and normal serum glucose which were observed at 5 minutes after alcohol administration indicated that the lack of protection was not due to a lack of circulating alcohol but resulted from an absence of hyperglycemia. The results indicate that pretreatment with n-butanol protects mice from alloxan-induced diabetes by the indirect mechanism of producing hyperglycemia at the time of alloxan administration.
Dates
Butanol production from Saccharina japonica hydrolysate by engineered Clostridium tyrobutyricum: The effects of pretreatment method and heat shock protein overexpression
Hongxin Fu, Jialei Hu, Xiaolong Guo, Jun Feng, Shang-Tian Yang, Jufang WangPMID: 34023662 DOI: 10.1016/j.biortech.2021.125290
Abstract
Macroalgal biomass is currently considered as a potential candidate for biofuel production. In this study, the effects of pretreatment method and heat shock protein overexpression were investigated for efficient butanol production from Saccharina japonica using engineered Clostridium tyrobutyricum. First, various pretreatment methods including acid hydrolysis, acid hydrolysis and enzymatic saccharification, and ultrasonic-assisted acid hydrolysis were employed to obtain the fermentable sugars, and the resulted hydrolysates were evaluated for butanol fermentation. The results showed that ultrasonic-assisted acid hydrolysate obtained the highest butanol yield (0.26 g/g) and productivity (0.19 g/L⋅h). Then, the effects of homologous or heterologous heat shock protein overexpression on butanol production and tolerance were examined. Among all the engineered strains, Ct-pMA12G exhibited improved butanol tolerance and enhanced butanol production (12.15 g/L butanol with a yield of 0.34 g/g and productivity of 0.15 g/L⋅h) from 1.8-fold concentrated S. japonica hydrolysate, which was the highest level ever reported for macroalgal biomass.Effect of changes in continuous carboxylate feeding on the specific production rate of butanol using Clostridium saccharoperbutylacetonicum
Florian Gattermayr, Christoph Herwig, Viktoria LeitnerPMID: 33853028 DOI: 10.1016/j.biortech.2021.125057
Abstract
Substrate variability in multi-feedstock biorefineries has implications for the stability of downstream bioprocesses. Here, we studied potential effects of fluctuating feed rates and pH on substrate uptake and butanol production by Clostridium saccharoperbutylacetonicum during continuous co-feeding with butyric and acetic acid. Monitoring the fermentation extensively and at high frequency, enabled us to perform irregular fraction experimental designs. The total acid feed rate and the ratio of butyric acid to acetic acid in the feed were found to be significant factors in their uptake by the culture. Furthermore, to maximize the specific butanol production rate, glucose may not be limited and butyric acid should be supplied at a rate of 7.5 mmol Lh
. Surprisingly, pH played a role only indirectly, in its effect on process stability. Obtained results facilitate the control of feed rates based on physiological descriptors, which will be a critical factor in the establishment of multi-feedstock biorefineries.
A neutral red mediated electro-fermentation system of Clostridium beijerinckii for effective co-production of butanol and hydrogen
Yafei Zhang, Jianzheng Li, Jia Meng, Kai Sun, Han YanPMID: 33845318 DOI: 10.1016/j.biortech.2021.125097
Abstract
To enhance the co-production of butanol and hydrogen by the acetone-butanol-ethanol (ABE) fermentation of Clostridium beijerinckii, a novel cathodic electro-fermentation (CEF) system was constructed with neutral red (NR) as electron mediator. With the mediation of NR, production of butanol and hydrogen from glucose in the CEF system achieved 5.49 ± 0.28 g/L and 3.74 ± 0.16 L/L, 569.5% and 325.0% higher than that in the open circuit (OC) system, respectively. The butanol and hydrogen yield of 0.30 ± 0.02 g/g and 206.53 ± 8.20 mL/g was 172.7% and 71.4% higher than that in the OC system, respectively. The effective co-production of butanol and hydrogen in the NR-mediated CEF system was attributed to the cooperation of the introduced polarized electrode and the additional NR. With the control of the polarized electrode, a feasible ORP was available for the effective hydrogen production. And the additional NR had induced more carbon source and electrons to the synthesis of butanol.Protective Effect of n-Butanol Extract from Viola yedoensis on Immunological Liver Injury
Haiqing Chu, Jiexin Wang, Qian Wang, Jie Chen, Jiaoning Li, Hangying Li, Liming ZhangPMID: 33929783 DOI: 10.1002/cbdv.202001043
Abstract
Viola yedoensis Makino was used to treat inflammation, viral hepatitis, acute pyogenic infection, and ulcerative carbuncles. However, the protective effect on immunological liver injury (ILI) of V. yedoensis had been rarely reported. This study aimed to explore the protective effect of n-butanol extract (BE) from V. yedoensis on ILI in vitro and in vivo. In vitro, the BE significantly inhibited the secretions of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the HepG2.2.15 cells and the replication of HBV DNA. The research data in vivo revealed that the BE reduced the levels of alanine transaminase (ALT), aspartate transaminase (AST), and methane dicarboxylic aldehyde (MDA) in liver tissues of the ConA-induced mice, while increased the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and the effective contents of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ) and the BE could ameliorate liver histological lesions. These results motivated a further investigation into the chemical constituents of BE. Four coumarins (esculetin, prionanthoside, cichoriin, and esculin) and one flavonoid (quercetin-3-O-galactoside) were isolated from the BE by silica gel column chromatography and recrystallization, of which structures were eventually confirmed byH-NMR,
C-NMR, and MS.
The anthelmintic potentials of medicinal plant extracts and an isolated compound (rutin, C
Sutthida Minsakorn, Amaya Watthanadirek, Napassorn Poolsawat, Panupong Puttarak, Runglawan Chawengkirttikul, Panat AnuracpreedaPMID: 33667989 DOI: 10.1016/j.vetpar.2021.109385
Abstract
Paramphistomosis is a pathogenic disease that occurs frequently in tropical and subtropical countries including Thailand. This disease is affected in the parasites causing severe gastrointestinal disorders and death in infected animals. In the present study, we examined the anthelmintic efficacy of albendazole (ABZ) and crude plant extracts from barks of Bombax ceiba L., Diospyros rhodocalyx Kurz. and Vitex glabrata R.Br., and leaves of Terminalia catappa L. and Cassia alata L. against Gastrothylax crumenifer. The hightest anthelmintic activity on the parasites after 24 h incubation was observed in the n-butanol extract of T. catappa leaf. In this study, fractionation bioassay of n-butanol extract of T. catappa leaf was conducted to both separation and discrimination of rutin served as a new efficient compound (LC= 28.96; LC
= 88.75 μg/mL) against G. crumenifer. This compound was confirmed by
H nuclear magnetic resonance (
H NMR),
C NMR, infrared (IR) and ultraviolet (UV) spectra as well as mass spectra data. The rutin-treated parasites with all dosages showed swift decrease of the motility and the relative motility (RM) and survival index (SI) were decreased obviously from 3 h until flukes were killed after 12 h of incubation. When observed with light microscopy, the parasites showed the earliest change in a limited region of the tegument. When observed by scanning electron microscopy, the parasites' tegument exhibited similar sequences of surface changes after treatments with rutin and ABZ, but less severity in ABZ treatment. The sequences of changes comprised swelling of folds and ridges, formation of blebbing, rupturing of blebs, erosions, lesions and the tegument demolition. Hence, rutin could be considered as the potential anthelmintic agent for treatment of paramphistomosis.
Phytochemicals of Periploca aphylla Dcne. ameliorated streptozotocin-induced diabetes in rat
Umbreen Rashid, Muhammad Rashid KhanPMID: 33752586 DOI: 10.1186/s12199-021-00962-0
Abstract
Periploca aphylla is used by local population and indigenous medicine practitioners as stomachic, tonic, antitumor, antiulcer, and for treatment of inflammatory disorders. The aim of this study was to evaluate antidiabetic effect of the extract of P. aphylla and to investigate antioxidant and hypolipidemic activity in streptozotocin (STZ)-induced diabetic rats.The present research was conducted to evaluate the antihyperglycemic potential of methanol extract of P. aphylla (PAM) and subfractions n-hexane (PAH), chloroform (PAC), ethyl acetate (PAE), n-butanol (PAB), and aqueous (PAA) in glucose-overloaded hyperglycemic Sprague-Dawley rats. Based on the efficacy, PAB (200 mg/kg and 400 mg/kg) was tested for its antidiabetic activity in STZ-induced diabetic rats. Diabetes was induced via intraperitoneal injection of STZ (55 mg/kg) in rat. Blood glucose values were taken weekly. HPLC-DAD analysis of PAB was carried out for the presence of various polyphenols.
HPLC-DAD analysis of PAB recorded the presence of rutin, catechin, caffeic acid, and myricetin. Oral administration of PAB at doses of 200 and 400 mg/kg for 21 days significantly restored (P < 0.01) body weight (%) and relative liver and relative kidney weight of diabetic rats. Diabetic control rats showed significant elevation (P < 0.01) of AST, ALT, ALP, LDH, total cholesterol, triglycerides, LDL, creatinine, total bilirubin, and BUN while reduced (P < 0.01) level of glucose, total protein, albumin, insulin, and HDL in serum. Count of blood cells and hematological parameters were altered in diabetic rats. Further, glutathione peroxidase, catalase, superoxide dismutase, glutathione reductase, and total soluble protein concentration decreased while concentration of thiobarbituric acid reactive substances and percent DNA damages increased (P < 0.01) in liver and renal tissues of diabetic rats. Histopathological damage scores increased in liver and kidney tissues of diabetic rats. Intake of PAB (400 mg/kg) resulted in significant improvement (P < 0.01) of above parameters, and results were comparable to that of standard drug glibenclamide.
The result suggests the antihyperglycemic, antioxidant, and anti-inflammatory activities of PAB treatment in STZ-compelled diabetic rat. PAB might be used as new therapeutic agent in diabetic patients to manage diabetes and decrease the complications.
Exposure to 1-Butanol Exemplifies the Response of the Thermoacidophilic Archaeon Sulfolobus acidocaldarius to Solvent Stress
Jens C Benninghoff, Laura Kuschmierz, Xiaoxiao Zhou, Andreas Albersmeier, Trong Khoa Pham, Tobias Busche, Phillip C Wright, Jörn Kalinowski, Kira S Makarova, Christopher Bräsen, Hans-Curt Flemming, Jost Wingender, Bettina SiebersPMID: 33741627 DOI: 10.1128/AEM.02988-20
Abstract
is a thermoacidophilic crenarchaeon with optimal growth at 80°C and pH 2 to 3. Due to its unique physiological properties, allowing life at environmental extremes, and the recent availability of genetic tools, this extremophile has received increasing interest for biotechnological applications. In order to elucidate the potential of tolerating process-related stress conditions, we investigated the response oftoward the industrially relevant organic solvent 1-butanol. In response to butanol exposure, biofilm formation of
was enhanced and occurred at up to 1.5% (vol/vol) 1-butanol, while planktonic growth was observed at up to 1% (vol/vol) 1-butanol. Confocal laser-scanning microscopy revealed that biofilm architecture changed with the formation of denser and higher tower-like structures. Concomitantly, changes in the extracellular polymeric substances with enhanced carbohydrate and protein content were determined in 1-butanol-exposed biofilms. Using scanning electron microscopy, three different cell morphotypes were observed in response to 1-butanol. Transcriptome and proteome analyses were performed comparing the response of planktonic and biofilm cells in the absence and presence of 1-butanol. In response to 1% (vol/vol) 1-butanol, transcript levels of genes encoding motility and cell envelope structures, as well as membrane proteins, were reduced. Cell division and/or vesicle formation were upregulated. Furthermore, changes in immune and defense systems, as well as metabolism and general stress responses, were observed. Our findings show that the extreme lifestyle of
coincided with a high tolerance to organic solvents. This study provides what may be the first insights into biofilm formation and membrane/cell stress caused by organic solvents in
are unique in terms of metabolic and cellular processes, as well as the adaptation to extreme environments. In the past few years, the development of genetic systems and biochemical, genetic, and polyomics studies has provided deep insights into the physiology of some archaeal model organisms. In this study, we used
, which is adapted to the two extremes of low pH and high temperature, to study its tolerance and robustness as well as its global cellular response toward organic solvents, as exemplified by 1-butanol. We were able to identify biofilm formation as a primary cellular response to 1-butanol. Furthermore, the triggered cell/membrane stress led to significant changes in culture heterogeneity accompanied by changes in central cellular processes, such as cell division and cellular defense systems, thus suggesting a global response for the protection at the population level.
Response characteristics of the membrane integrity and physiological activities of the mutant strain Y217 under exogenous butanol stress
Yue Gao, Xiang Zhou, Miao-Miao Zhang, Ya-Jun Liu, Xiao-Peng Guo, Cai-Rong Lei, Wen-Jian Li, Dong LuPMID: 33606076 DOI: 10.1007/s00253-021-11174-5
